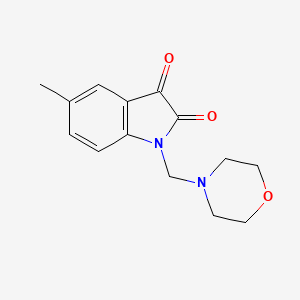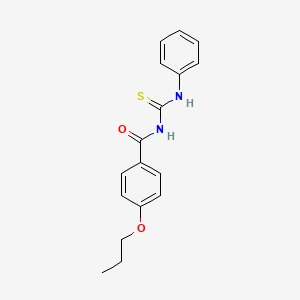![molecular formula C48H32N2O3 B5141889 N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide), commonly known as ONA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ONA belongs to the family of naphthalimide derivatives, which have been widely studied for their various biological activities.
Wirkmechanismus
The mechanism of action of ONA is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. ONA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising therapeutic strategy for cancer treatment.
Biochemical and Physiological Effects
ONA has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the suppression of angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. ONA has also been shown to modulate the expression of various genes involved in cancer progression, inflammation, and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
ONA has several advantages for use in lab experiments, including its high potency and selectivity against cancer cells and viruses, its low toxicity towards normal cells, and its ability to induce apoptosis in cancer cells. However, ONA also has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics, and its potential to induce drug resistance in cancer cells over time.
Zukünftige Richtungen
There are several future directions for the research and development of ONA. One potential direction is to explore its synergistic effects with other anticancer drugs or immunotherapies to enhance its therapeutic efficacy. Another direction is to investigate its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the biological activities of ONA and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Conclusion
In conclusion, ONA is a promising compound with significant potential for scientific research and therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation and development. With continued research and development, ONA may offer new insights and solutions for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of ONA involves the reaction of 4-nitrophthalic anhydride with 1-naphthylamine in the presence of a catalyst. The resulting product is then subjected to reduction and cyclization reactions to yield ONA. The synthesis method of ONA is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
ONA has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit remarkable anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. ONA has also been shown to possess potent antiviral activity against the human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV).
Eigenschaften
IUPAC Name |
N-[4-[9-[4-(naphthalene-1-carbonylamino)phenyl]-10-oxoanthracen-9-yl]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H32N2O3/c51-45-41-17-5-7-21-43(41)48(44-22-8-6-18-42(44)45,33-23-27-35(28-24-33)49-46(52)39-19-9-13-31-11-1-3-15-37(31)39)34-25-29-36(30-26-34)50-47(53)40-20-10-14-32-12-2-4-16-38(32)40/h1-30H,(H,49,52)(H,50,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMCDOYYLBUWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4(C5=CC=CC=C5C(=O)C6=CC=CC=C64)C7=CC=C(C=C7)NC(=O)C8=CC=CC9=CC=CC=C98 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[(10-Oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalate](/img/structure/B5141814.png)
![3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5141817.png)
![2-(3-ethoxy-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5141819.png)


![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B5141851.png)
![4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5141861.png)
![N-[(1-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5141868.png)

![1-(3-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141885.png)
![ethyl 7-cyclopropyl-3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5141899.png)

![1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine](/img/structure/B5141909.png)
![N-[1-(4-methylphenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5141911.png)